![molecular formula C21H19ClN4O2S B2853308 8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374612-79-0](/img/structure/B2853308.png)
8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is an organic compound featuring a unique structure, a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions
Industrial Production Methods: : Industrial-scale production requires optimization of reaction conditions to achieve high yields and purity. This typically involves controlling temperature, solvent choice, and the use of specific catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the purine ring or side chains, depending on the reagents used.
Substitution: : Nucleophilic substitutions, especially on the chlorophenyl group, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) might be used.
Reduction: : Typical reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : For substitution reactions, reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are common.
Major Products: : The major products depend on the specific reactions undertaken, such as sulfoxides or sulfones from oxidation, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, especially those with potential biological activities.
Biology: : Studied for its potential inhibitory effects on enzymes, given the purine core which is a key structural motif in many biologically active molecules.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Employed in the synthesis of materials requiring specific structural properties afforded by the purine scaffold.
Mechanism of Action
The specific mechanism of action would depend on the particular application or target Generally, purine derivatives interact with enzymes or receptors by mimicking natural substrates or inhibitors, thereby modulating biological pathways
Comparison with Similar Compounds
Similar Compounds
8-(methylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(benzylsulfanyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness: : The presence of the benzylsulfanyl group and the specific positioning of the chlorophenylmethyl group in our compound imparts unique reactivity and binding properties, which can be advantageous in selective biological interactions and synthetic applications.
Hopefully, this breakdown gives you a thorough understanding of 8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its multifaceted significance.
Properties
IUPAC Name |
8-benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-15-10-6-7-11-16(15)22)20(23-18)29-13-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHZWODPDXIOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN4O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2853225.png)
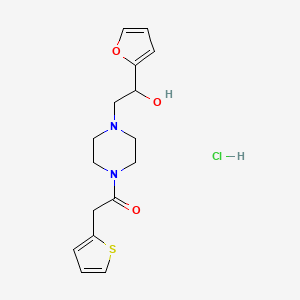
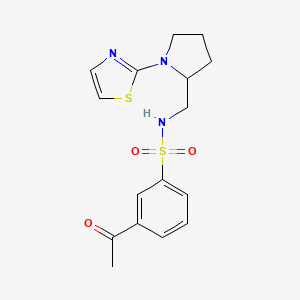
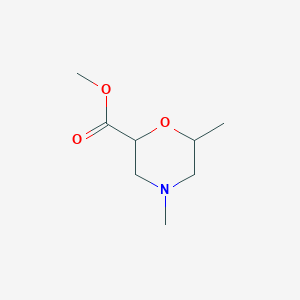
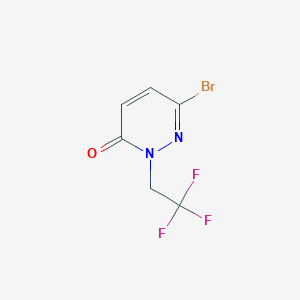
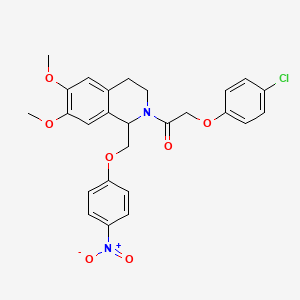
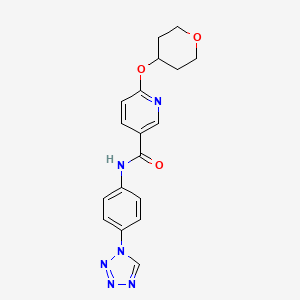
![Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2853239.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853240.png)
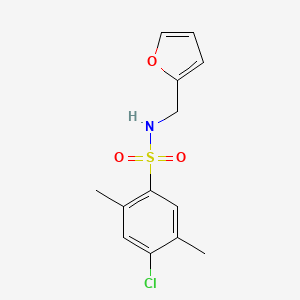
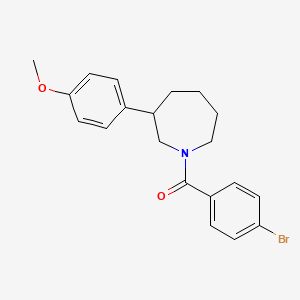
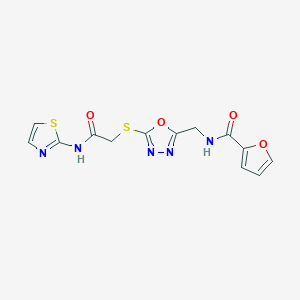
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)

